molecular formula C26H31N3O3S2 B11552534 butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

Cat. No.: B11552534
M. Wt: 497.7 g/mol
InChI Key: YOQJZKLPUWESRR-HAVVHWLPSA-N
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Description

Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a diethylamino group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate typically involves multiple steps. The key steps include the formation of the thiazolidinone ring, the introduction of the benzylidene group, and the attachment of the diethylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzylidene-containing molecules. Examples include:

  • Butyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate
  • Ethyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate

Uniqueness

The uniqueness of butyl 4-[({(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H31N3O3S2

Molecular Weight

497.7 g/mol

IUPAC Name

butyl 4-[[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C26H31N3O3S2/c1-4-7-16-32-25(31)20-10-12-21(13-11-20)27-18-29-24(30)23(34-26(29)33)17-19-8-14-22(15-9-19)28(5-2)6-3/h8-15,17,27H,4-7,16,18H2,1-3H3/b23-17+

InChI Key

YOQJZKLPUWESRR-HAVVHWLPSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)/C(=C\C3=CC=C(C=C3)N(CC)CC)/SC2=S

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C(=CC3=CC=C(C=C3)N(CC)CC)SC2=S

Origin of Product

United States

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